Cy3-PEG2-endo-BCN
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Overview
Description
Cy3-PEG2-endo-BCN is a dye derivative of Cyanine 3 containing two polyethylene glycol units. It incorporates the hydrophobic bidentate macrocyclic ligand endo-BCN, which facilitates the synthesis of macrocyclic complexes. This compound is particularly significant in the field of click chemistry, where it undergoes catalyst-free reactions with azide-bearing molecules to yield stable triazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy3-PEG2-endo-BCN is synthesized by incorporating two polyethylene glycol units into the Cyanine 3 dye structure. The hydrophobic bidentate macrocyclic ligand endo-BCN is then introduced to facilitate the synthesis of macrocyclic complexes. The reaction conditions typically involve the absence of catalysts, making it a straightforward and efficient process .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Cy3-PEG2-endo-BCN primarily undergoes click chemistry reactions, specifically with azide-bearing molecules to form stable triazoles. This reaction is catalyst-free, making it highly efficient and suitable for various applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-bearing molecules. The reaction conditions are typically mild, and the absence of catalysts simplifies the process .
Major Products Formed
The major products formed from the reactions of this compound are stable triazoles. These products are significant in various scientific research applications due to their stability and reactivity .
Scientific Research Applications
Cy3-PEG2-endo-BCN has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of stable triazoles.
Biology: Employed as a fluorescent dye for imaging and tracking biological molecules.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Cy3-PEG2-endo-BCN involves its ability to undergo click chemistry reactions with azide-bearing molecules. The hydrophobic bidentate macrocyclic ligand endo-BCN facilitates the formation of stable triazoles without the need for catalysts. This property makes it highly efficient and versatile for various applications .
Comparison with Similar Compounds
Similar Compounds
Cy3-PEG2-exo-BCN: Another derivative of Cyanine 3 with similar properties but different spatial configuration.
Cy5-PEG2-endo-BCN: A derivative of Cyanine 5 with similar polyethylene glycol units and macrocyclic ligand.
Uniqueness
Cy3-PEG2-endo-BCN is unique due to its specific hydrophobic bidentate macrocyclic ligand endo-BCN, which facilitates the synthesis of macrocyclic complexes and enables efficient click chemistry reactions without the need for catalysts .
Properties
Molecular Formula |
C47H63ClN4O5 |
---|---|
Molecular Weight |
799.5 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H62N4O5.ClH/c1-46(2)38-20-12-14-22-40(38)50(5)42(46)24-17-25-43-47(3,4)39-21-13-15-23-41(39)51(43)29-16-8-11-26-44(52)48-27-30-54-32-33-55-31-28-49-45(53)56-34-37-35-18-9-6-7-10-19-36(35)37;/h12-15,17,20-25,35-37H,8-11,16,18-19,26-34H2,1-5H3,(H-,48,49,52,53);1H/t35-,36+,37?; |
InChI Key |
NPJOVZIYCMDQAT-JRBVSPJESA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
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